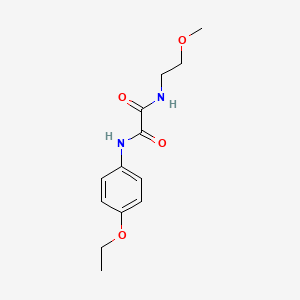
N-(4-methyl-2-nitrophenyl)-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-2-nitrophenyl)-2-naphthamide, also known as MNAN, is a synthetic compound that has gained attention in the field of scientific research due to its unique properties. MNAN is a naphthalene derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
N-(4-methyl-2-nitrophenyl)-2-naphthamide is a highly sensitive fluorescent probe that binds to metal ions, resulting in a change in its fluorescence intensity and wavelength. The binding of N-(4-methyl-2-nitrophenyl)-2-naphthamide to metal ions is reversible, and the binding affinity of N-(4-methyl-2-nitrophenyl)-2-naphthamide for different metal ions varies. N-(4-methyl-2-nitrophenyl)-2-naphthamide has also been shown to bind to proteins and enzymes, resulting in a change in their activity.
Biochemical and Physiological Effects:
N-(4-methyl-2-nitrophenyl)-2-naphthamide has been shown to have no significant biochemical or physiological effects on cells or tissues at low concentrations. However, at high concentrations, N-(4-methyl-2-nitrophenyl)-2-naphthamide can induce cell death and cause toxicity. N-(4-methyl-2-nitrophenyl)-2-naphthamide has also been shown to have no significant effects on the immune system or the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methyl-2-nitrophenyl)-2-naphthamide has several advantages for lab experiments, including its high sensitivity and selectivity for metal ions. N-(4-methyl-2-nitrophenyl)-2-naphthamide can also be used in a variety of experimental conditions, including in vitro and in vivo studies. However, N-(4-methyl-2-nitrophenyl)-2-naphthamide has some limitations, including its potential toxicity at high concentrations and its limited binding affinity for certain metal ions.
Orientations Futures
N-(4-methyl-2-nitrophenyl)-2-naphthamide has several potential future directions in scientific research, including its use as a diagnostic tool for metal ion-related diseases such as Alzheimer's disease. N-(4-methyl-2-nitrophenyl)-2-naphthamide could also be used to study the activity of various enzymes and proteins involved in metal ion homeostasis. Additionally, N-(4-methyl-2-nitrophenyl)-2-naphthamide could be used to develop new fluorescent probes with improved selectivity and sensitivity for metal ions.
Méthodes De Synthèse
N-(4-methyl-2-nitrophenyl)-2-naphthamide can be synthesized using various methods, including the reaction of 4-methyl-2-nitroaniline with 2-naphthoyl chloride in the presence of a base or by the reaction of 2-naphthylamine with 4-methyl-2-nitrobenzoyl chloride. The yield of N-(4-methyl-2-nitrophenyl)-2-naphthamide obtained using these methods is generally high, and the purity can be improved using recrystallization techniques.
Applications De Recherche Scientifique
N-(4-methyl-2-nitrophenyl)-2-naphthamide has been used extensively in scientific research as a fluorescent probe for detecting metal ions such as zinc, copper, and mercury. N-(4-methyl-2-nitrophenyl)-2-naphthamide has also been used as a tool to study the mechanism of action of various enzymes and proteins. Additionally, N-(4-methyl-2-nitrophenyl)-2-naphthamide has been used as a substrate to study the activity of various proteases and peptidases.
Propriétés
IUPAC Name |
N-(4-methyl-2-nitrophenyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-12-6-9-16(17(10-12)20(22)23)19-18(21)15-8-7-13-4-2-3-5-14(13)11-15/h2-11H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWDZXMYLHVXFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-2-nitrophenyl)naphthalene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-chloro-5-(trifluoromethyl)phenyl]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5184659.png)


![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5184681.png)
![1-[(dimethylamino)sulfonyl]-N-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B5184689.png)

![N-(4-chloro-3-nitrophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5184705.png)



![propyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5184757.png)

![2-{[2-(4-bromophenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5184763.png)
